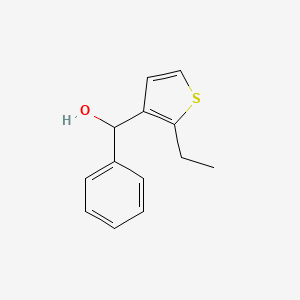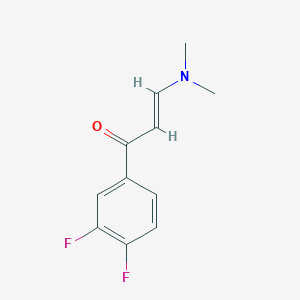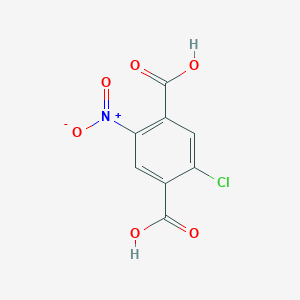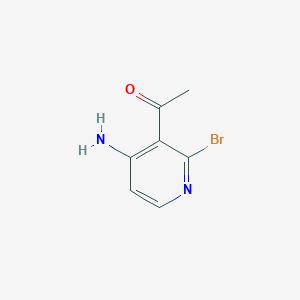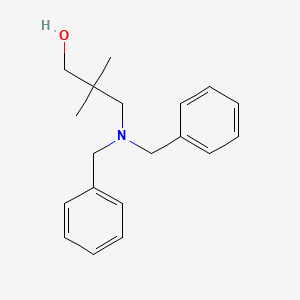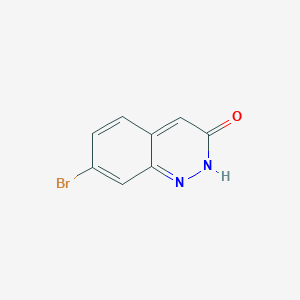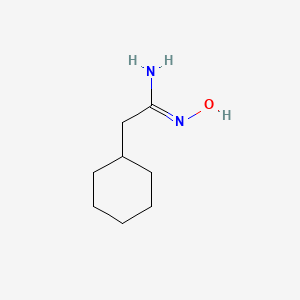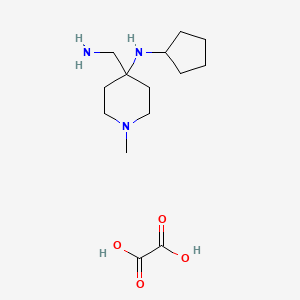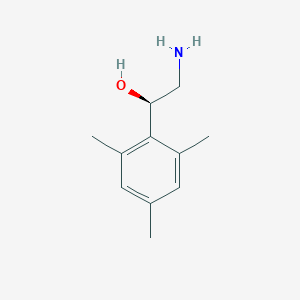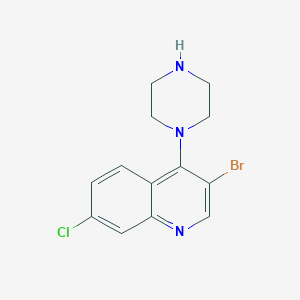
3-Bromo-7-chloro-4-(piperazin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-chloro-4-(piperazin-1-yl)quinoline is a chemical compound with the molecular formula C13H13BrClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-4-(piperazin-1-yl)quinoline typically involves the reaction of 7-chloroquinoline with piperazine in the presence of a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, with considerations for environmental and safety regulations .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-7-chloro-4-(piperazin-1-yl)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure .
Applications De Recherche Scientifique
3-Bromo-7-chloro-4-(piperazin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent and its activity against various bacterial strains.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Materials Science: Explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-7-chloro-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, disrupting biological pathways essential for the survival of pathogens . The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-4-(piperazin-1-yl)quinoline: Similar structure but lacks the bromine atom.
7-Methoxy-4-(piperazin-1-yl)quinoline: Contains a methoxy group instead of a bromine atom.
6-Bromo-4-(piperazin-1-yl)quinoline: Bromine atom is positioned differently on the quinoline ring.
Uniqueness
3-Bromo-7-chloro-4-(piperazin-1-yl)quinoline is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which can influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile compound in various applications .
Propriétés
Numéro CAS |
927801-09-0 |
|---|---|
Formule moléculaire |
C13H13BrClN3 |
Poids moléculaire |
326.62 g/mol |
Nom IUPAC |
3-bromo-7-chloro-4-piperazin-1-ylquinoline |
InChI |
InChI=1S/C13H13BrClN3/c14-11-8-17-12-7-9(15)1-2-10(12)13(11)18-5-3-16-4-6-18/h1-2,7-8,16H,3-6H2 |
Clé InChI |
AQBYHSYPQIEKHI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


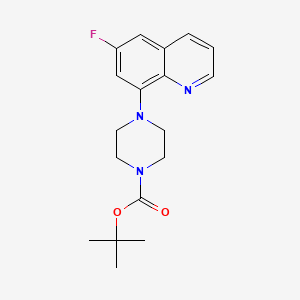
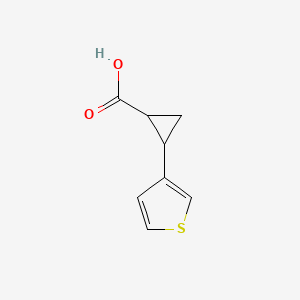
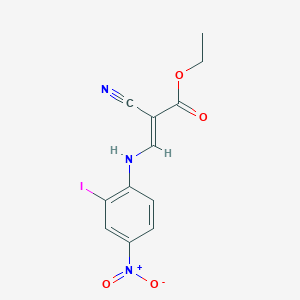
![2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B13087357.png)
